Key Intermediate for Azulene Synthesis
Methyl 2-methylazulene-1-carboxylate serves as a crucial intermediate in the synthesis of complex azulene derivatives, a role not fulfilled by other common analogs like guaiazulene. Its specific substitution pattern enables regioselective Friedel-Crafts acylation to yield benzoylazulenes, which are then further derivatized [1].
| Evidence Dimension | Synthetic utility as a precursor |
|---|---|
| Target Compound Data | Undergoes Friedel-Crafts acylation at the 3-position with benzoyl chloride to yield methyl 3-benzoyl-2-methylazulene-1-carboxylate [1]. |
| Comparator Or Baseline | Guaiazulene: Lacks this specific ester/methyl substitution pattern, directing electrophilic substitution to different positions or not enabling the same downstream synthetic pathways. |
| Quantified Difference | Not applicable (binary qualitative difference in reaction pathway). |
| Conditions | Friedel-Crafts acylation reaction conditions using AlCl3 as catalyst. |
Why This Matters
This defines its primary value proposition for procurement: it is not a final product but a key building block for creating more complex molecules, which a researcher cannot simply replace with another azulene.
- [1] Drug Synthesis Database. Entry for [3-[(dimethylamino)methyl]-2-methyl-1-azulenyl](phenyl)methanone. View Source
